In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile
In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 3-(Pyridin-4-yl)pyrazine-2-carbonitrile
Executive Summary
As drug discovery and advanced materials science increasingly rely on highly functionalized heterocyclic scaffolds, 3-(pyridin-4-yl)pyrazine-2-carbonitrile (CAS: 1511524-62-1) has emerged as a critical building block. Featuring a unique convergence of a pyrazine core, a pendant pyridine ring, and a strongly electron-withdrawing nitrile group, this molecule offers exceptional versatility. This whitepaper provides a comprehensive technical analysis of its structural chemistry, comparative physical properties, and field-proven synthetic methodologies, serving as an authoritative resource for researchers in medicinal and coordination chemistry.
Structural Chemistry & Electronic Profiling
The molecular architecture of 3-(pyridin-4-yl)pyrazine-2-carbonitrile ( C10H6N4 ) is defined by its highly electron-deficient nature. The pyrazine ring itself is less basic than pyridine[1], and the introduction of a nitrile group at the C2 position further depletes electron density from the aromatic system.
When functionalized with a pyridin-4-yl group at the C3 position, the molecule establishes an extended conjugated biaryl system. This structural motif offers four distinct nitrogen atoms, each with unique electronic environments:
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Nitrile Nitrogen (sp): Acts as a linear, weak hydrogen-bond acceptor and a potential coordination site for soft metals.
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Pyrazine Nitrogens ( sp2 ): Highly electron-deficient; participate in rigid structural hydrogen bonding.
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Pyridine Nitrogen ( sp2 ): The most basic site on the molecule, serving as the primary anchor for kinase inhibition (via hinge-binding) or transition metal coordination.
Comparative Physical and Chemical Properties
To understand the physicochemical impact of the pyridin-4-yl substitution, it is necessary to benchmark the target compound against its foundational precursors: pyrazine-2-carbonitrile and 3-chloropyrazine-2-carbonitrile . All quantitative data is summarized in the table below for rapid comparative analysis.
| Property | Pyrazine-2-carbonitrile | 3-Chloropyrazine-2-carbonitrile | 3-(Pyridin-4-yl)pyrazine-2-carbonitrile |
| CAS Number | 19847-12-2[2] | 55557-52-3[3] | 1511524-62-1[4] |
| Molecular Formula | C5H3N3 | C5H2ClN3 | C10H6N4 |
| Molecular Weight | 105.10 g/mol [2] | 139.54 g/mol [3] | 182.18 g/mol [4] |
| Physical State | Liquid (Clear/Yellow)[2] | Solid[5] | Solid (Predicted) |
| LogP (Predicted) | -0.01[2] | 1.3[3] | ~0.8 - 1.2 |
| H-Bond Donors | 0 | 0 | 0 |
| H-Bond Acceptors | 3 | 3 | 4 |
| Topological PSA | 49.6 Ų[6] | 49.6 Ų[3] | ~62.5 Ų |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust and regioselective route to synthesize 3-(pyridin-4-yl)pyrazine-2-carbonitrile is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chloropyrazine-2-carbonitrile with pyridin-4-ylboronic acid.
Causality of Experimental Design
Historically, the cross-coupling of highly electron-deficient, multi-nitrogen heterocycles is plagued by catalyst deactivation (poisoning) and protodeboronation of the boronic acid.
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Catalyst Selection: We utilize Pd(dppf)Cl2 . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that prevents the numerous nitrogen atoms in the substrate and product from coordinating to and deactivating the palladium center.
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Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is employed. The water dissolves the inorganic base ( K2CO3 ) and activates the boronic acid via the formation of a reactive boronate complex, while dioxane maintains the solubility of the organic electrophile.
Step-by-Step Protocol (Self-Validating Workflow)
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Reagent Assembly: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge (1.0 mmol, 139.5 mg)[3], pyridin-4-ylboronic acid (1.2 mmol, 147.5 mg), and anhydrous K2CO3 (2.5 mmol, 345.5 mg).
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Solvent Addition & Degassing (Critical): Add 10 mL of a 1,4-Dioxane/Deionized Water mixture (4:1 v/v). Degas the suspension rigorously via three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active species and promotes the unwanted homocoupling of the boronic acid to 4,4'-bipyridine.
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Catalyst Initiation: Under a positive pressure of high-purity argon, add the precatalyst Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Seal the flask.
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Thermal Cycling & Monitoring: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring (800 rpm) for 12–16 hours. Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is deemed complete when the mass peak corresponding to 139.5 m/z (starting material) is entirely replaced by the 183.2 m/z [M+H]+ product peak.
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Workup & Phase Separation: Cool the mixture to ambient temperature. Dilute with 20 mL of Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 15 mL) and saturated aqueous NaCl (brine, 15 mL). Causality: Brine disrupts any emulsions formed by the highly polar product and removes residual organic-soluble inorganic salts.
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Purification: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 80% EtOAc in Hexanes) to isolate the target compound.
Downstream Applications & Logical Workflow
The synthesized 3-(pyridin-4-yl)pyrazine-2-carbonitrile serves as a dual-threat scaffold:
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Medicinal Chemistry: The biaryl axis acts as a bioisostere for bipyridine or phenylpyridine motifs. The strategic placement of the nitrile group lowers the pKa of the adjacent nitrogens, modulating the molecule's lipophilicity and enhancing its ability to fit into deep, narrow hydrophobic pockets of target metalloenzymes or kinases.
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Coordination Chemistry (MOFs): The presence of four distinct nitrogen donors allows this molecule to act as a bridging ligand. When reacted with transition metals (e.g., Cu2+ , Ag+ ), it directs the self-assembly of highly ordered Metal-Organic Frameworks (MOFs) with predictable porosity and electronic properties.
Caption: Logical workflow of synthesis and downstream applications of 3-(pyridin-4-yl)pyrazine-2-carbonitrile.
References
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PubChem Compound Summary Title: 3-Chloropyrazine-2-carbonitrile (CID: 292465) Source: National Center for Biotechnology Information (NIH) URL:[Link]
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Royal Society of Chemistry (RSC) Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry URL:[Link]
Sources
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. Pyrazinecarbonitrile | 19847-12-2 [chemicalbook.com]
- 3. 3-Chloropyrazine-2-carbonitrile | C5H2ClN3 | CID 292465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fce | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [sigmaaldrich.com]
- 6. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]
